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(2S,3R)-trans-caftaric acid -

(2S,3R)-trans-caftaric acid

Catalog Number: EVT-1585989
CAS Number:
Molecular Formula: C13H12O9
Molecular Weight: 312.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S,3R)-trans-caftaric acid is a cinnamate ester obtained by formal condensation of the carboxy group of trans-caffeic acid with one of the hydroxy groups of meso-tartaric acid. It has a role as a metabolite. It is a dicarboxylic acid, a cinnamate ester, a tetraric acid derivative and a member of catechols. It derives from a meso-tartaric acid and a trans-caffeic acid.
Overview

(2S,3R)-trans-caftaric acid is a hydroxycinnamic acid derivative primarily found in grapes and wine. It is recognized for its role in the flavor and color stability of wines, as well as its potential health benefits due to its antioxidant properties. This compound is structurally related to other phenolic compounds and plays a significant role in the biochemical processes during grape ripening and winemaking.

Source and Classification

(2S,3R)-trans-caftaric acid is predominantly sourced from grape berries, particularly in varieties such as Grenache and French Colombard. It is classified as a hydroxycinnamic acid, which is a type of phenolic compound. These compounds are known for their various biological activities, including antioxidant effects, and are widely studied in food chemistry and nutrition.

Synthesis Analysis

Methods

The synthesis of (2S,3R)-trans-caftaric acid can occur through enzymatic and non-enzymatic pathways during the ripening of grapes. The primary method involves the action of specific enzymes known as BAHD acyltransferases that catalyze the esterification of caffeic acid with tartaric acid.

Technical Details

  • Enzymatic Synthesis: The enzymes involved include two cytosolic BAHD acyltransferases that facilitate the biosynthesis of caftaric acid from caffeic acid and tartaric acid. This reaction occurs within the plant cells, particularly in the grape berry tissues during ripening.
  • Non-Enzymatic Pathways: Non-enzymatic formation can also occur through oxidative reactions involving phenolic compounds under certain conditions, such as exposure to oxygen or heat during winemaking processes.
Molecular Structure Analysis

Structure

The molecular formula of (2S,3R)-trans-caftaric acid is C_12H_14O_8. Its structure consists of a caffeic acid moiety linked to tartaric acid. The stereochemistry is defined by the specific configuration at the 2 and 3 positions on the tartaric acid backbone.

Data

  • Molecular Weight: Approximately 286.24 g/mol
  • Structural Features: The compound contains multiple hydroxyl groups (-OH) that contribute to its solubility and reactivity.
Chemical Reactions Analysis

Reactions

(2S,3R)-trans-caftaric acid undergoes various chemical reactions, particularly oxidation and conjugation reactions:

  • Oxidation: It can be oxidized to form reactive quinones when exposed to oxygen or oxidative agents, which can lead to further polymerization or interaction with other wine components.
  • Conjugation: It can react with glutathione to form adducts, which are significant in wine chemistry for flavor stability.

Technical Details

  • Oxidative Stability: The stability of (2S,3R)-trans-caftaric acid in wine can be influenced by factors such as pH, temperature, and the presence of sulfites.
  • Formation of Adducts: The reaction with glutathione results in products that may have implications for wine flavor and aroma profiles.
Mechanism of Action

Process

The mechanism by which (2S,3R)-trans-caftaric acid exerts its effects primarily involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components.

Data

Research indicates that (2S,3R)-trans-caftaric acid may also play a role in modulating enzymatic pathways involved in phenolic metabolism during grape maturation. Its presence helps in maintaining the balance between oxidative and reductive processes within grape tissues.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Reactivity: As a phenolic compound, it is prone to oxidation but stable under acidic conditions commonly found in wine.
  • Stability: Its stability can be enhanced by proper storage conditions that minimize exposure to light and oxygen.
Applications

Scientific Uses

(2S,3R)-trans-caftaric acid has several applications in scientific research:

  • Food Chemistry: It is studied for its role in flavor stability and color retention in wines.
  • Health Research: Due to its antioxidant properties, it is investigated for potential health benefits related to dietary intake of polyphenols.
  • Agricultural Studies: Understanding its biosynthesis can aid in improving grape cultivation practices for better quality wine production.
Biosynthetic Pathways and Enzymatic Regulation in Vitis vinifera

Role of Shikimate-Phenylpropanoid Pathways in Precursor Synthesis

The biosynthesis of (2S,3R)-trans-caftaric acid in Vitis vinifera originates in the shikimate pathway, which generates the aromatic amino acid L-phenylalanine. This precursor is deaminated by phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid, subsequently hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid [4] [8]. Coumarate-3-hydroxylase (C3H) then catalyzes the conversion to caffeic acid, the immediate phenolic precursor of caftaric acid. Concurrently, the tartaric acid moiety is synthesized via the ascorbate catabolism pathway. L-Ascorbic acid (vitamin C) undergoes oxidation to 5-keto-D-gluconate, followed by reduction to L-idonate via L-idonate dehydrogenase (L-IdnDH), ultimately yielding meso-tartaric acid [8]. These parallel pathways converge in the cytosol of grape berry pulp cells, where esterification occurs (Figure 1).

Key Enzymes in Precursor Synthesis:

EnzymeFunctionLocalization
PALDeamination of phenylalanine to cinnamic acidCytosol
C4HHydroxylation of cinnamic acid to p-coumaric acidEndoplasmic reticulum
C3HHydroxylation of p-coumaric acid to caffeic acidEndoplasmic reticulum
L-IdnDHConversion of 5-keto-D-gluconate to tartaric acidCytosol

Esterification Mechanisms Linking trans-Caffeic Acid and meso-Tartaric Acid

The esterification of trans-caffeic acid and tartaric acid is catalyzed by hydroxycinnamoyl transferases (HCT), which activate caffeic acid via a coenzyme A thioester intermediate (caffeoyl-CoA). This "activated" form donates the caffeoyl group to the C2 hydroxyl of tartaric acid, forming the characteristic ester bond of (2S,3R)-trans-caftaric acid [1] . The reaction exhibits stereospecificity, producing exclusively the (2S,3R) diastereomer due to enzyme-substrate geometric constraints. This biosynthetic step occurs predominantly during early berry development (pre-veraison), when both precursor concentrations peak. Enzymatic studies confirm that HCTs in Vitis vinifera show higher affinity for tartaric acid over other organic acids (e.g., quinic acid in chlorogenic acid synthesis), explaining the predominance of caftaric acid in grapes .

Tissue-Specific Expression of Hydroxycinnamoyl Transferases

Hydroxycinnamoyl transferase (HCT) expression in Vitis vinifera is spatially and temporally regulated. Transcriptomic and proteomic analyses reveal that HCT isoforms are most abundant in the pulp tissue of developing berries (1–4 weeks post-flowering) [4]. This correlates with the accumulation pattern of caftaric acid, which reaches maximal concentrations (150–200 mg/kg fresh weight) at pea-sized berry stage, declining post-veraison due to dilution effects and enzymatic hydrolysis [8]. Gene expression profiling indicates that VvHCT2 and VvHCT4 isoforms are strongly upregulated during early berry growth, coinciding with solar exposure and temperature increases. Notably, abiotic stressors like water deficit suppress VvHCT expression, reducing caftaric acid synthesis by 30–50% in drought-affected vintages [8].

Properties

Product Name

(2S,3R)-trans-caftaric acid

IUPAC Name

(2S,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid

Molecular Formula

C13H12O9

Molecular Weight

312.23 g/mol

InChI

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11+/m1/s1

InChI Key

SWGKAHCIOQPKFW-BOCAPUTCSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@@H]([C@H](C(=O)O)O)C(=O)O)O)O

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